(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
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Overview
Description
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is characterized by a bicyclic structure containing an oxabicyclo ring and a vinyl group, making it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of a suitable precursor with vinyl and oxabicyclo groups under controlled conditions. One common method involves the use of a Grignard reagent to introduce the vinyl group, followed by cyclization to form the oxabicyclo structure . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl ketone, while reduction of the vinyl group can produce (2-Oxabicyclo[2.2.2]octan-4-yl)methanol .
Scientific Research Applications
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various addition reactions, while the oxabicyclo structure can provide stability and rigidity to the molecule . These interactions can influence the compound’s reactivity and its ability to modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate: This compound has a similar structure but with an acetate group instead of a hydroxyl group.
(2-Oxabicyclo[2.2.2]octan-4-yl)methanol: This compound lacks the vinyl group, making it less reactive in certain types of reactions.
Uniqueness
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol is unique due to its combination of a vinyl group and an oxabicyclo structure, which imparts distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-10-5-3-9(7-11,4-6-10)8-12-10/h2,11H,1,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTTYNMDNSUNMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CCC(CC1)(CO2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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